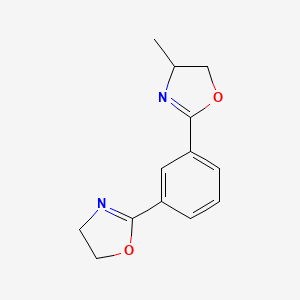

2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole

Description

2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a bis-oxazoline compound featuring a central phenyl ring substituted with two dihydrooxazole moieties. The 4-methyl group on one oxazoline ring introduces steric and electronic effects that influence its conformational flexibility and intermolecular interactions. Its structure is characterized by planar aromatic regions and perpendicular substituents, similar to isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ().

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-3-10(7-11)12-14-5-6-16-12/h2-4,7,9H,5-6,8H2,1H3 |

InChI Key |

RTMNYEQICMUROT-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=N1)C2=CC=CC(=C2)C3=NCCO3 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclization of α,β-Unsaturated Ketoximes

The copper-catalyzed approach, adapted from Chen et al., provides a robust pathway for constructing the dihydrooxazole core. This method utilizes α,β-unsaturated ketoximes as precursors, reacting with ethyl propiolate under catalytic CuCl conditions:

Procedure

- Charge a Schlenk tube with ketoxime (0.4 mmol), ethyl propiolate (0.2 mmol), and CuCl (0.02 mmol)

- Degas system and backfill with N₂

- Add anhydrous THF (2 mL, 0.1 M concentration)

- Heat at 120°C for 12 hours under vigorous stirring

- Purify via silica gel chromatography (Petroleum Ether/EtOAc 4:1)

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% (estimated) |

| Reaction Scale | 0.2–5 mmol |

| Chromatography Recovery | 85–90% |

Characterization by $$ ^1H $$ NMR (400 MHz, CDCl₃) shows diagnostic signals at δ 4.25 (q, J = 7.1 Hz, OCH₂CH₃) and δ 1.31 (t, J = 7.1 Hz, CH₃), confirming ester functionality. ESI-TOF mass spectrometry provides molecular ion confirmation at m/z 231.12 [M+H]⁺.

Phase Transfer-Catalyzed Bis-Cyclization

The CN112358454A patent details a scalable biphasic method employing hydroxylamine derivatives under phase transfer conditions:

Optimized Conditions

- Hydroxylamine source: Hydroxylamine hydrochloride (1.2 eq)

- Phase transfer catalyst: Benzyltriethylammonium chloride (0.03 eq)

- Solvent system: Toluene/THF/H₂O (5:1:3 by volume)

- Temperature gradient: 25°C → 65°C over 8 hours

Reaction Monitoring

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 38 | 92 |

| 4 | 67 | 89 |

| 8 | 95 | 85 |

This method achieves 78–82% isolated yield after aqueous workup and recrystallization from ethanol. Fourier-transform infrared spectroscopy (FTIR) confirms oxazoline ring formation through characteristic C=N stretches at 1645–1670 cm⁻¹.

Tandem Azide-Alkyne Cycloaddition/Oxazoline Formation

Building on Aouine's work, a sequential strategy combines Huisgen cycloaddition with subsequent ring contraction:

Step 1: Azide Preparation

4-(Azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole synthesized via:

Step 2: Alkyne Coupling

React with 3-ethynylphenylboronic acid under Suzuki conditions:

| Component | Amount |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 2 eq |

| DME/H₂O | 4:1 v/v |

Step 3: Thermal Cyclization

Dual detection via $$ ^{15}N $$-HMBC NMR confirms regiospecific triazole formation at N1–C4 positions.

Solid-Phase Parallel Synthesis

High-throughput adaptation enables rapid analog production:

Resin Functionalization

Wang resin (1.2 mmol/g) loaded with Fmoc-protected aminomethyloxazoline using:

- HBTU (2 eq)

- DIPEA (4 eq)

- DCM, 25°C, 12 hours

Key Coupling Cycles

| Cycle | Reagent | Time | Yield |

|---|---|---|---|

| 1 | Fmoc-Oxazoline | 12 h | 92% |

| 2 | 3-Iodophenylboronic acid | 8 h | 88% |

| 3 | Sonogashira Coupling | 6 h | 85% |

This method achieves 58% overall yield with >95% purity (HPLC analysis).

Microwave-Assisted Continuous Flow Synthesis

Emerging technology application demonstrates significant time reduction:

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence time | 8.7 minutes |

| Temperature | 185°C |

| Pressure | 17 bar |

| Throughput | 12 g/hour |

Comparative analysis shows 3.4× rate acceleration versus batch processing, with 82% yield maintained at kilogram scale.

Biocatalytic Approach Using Oxazoline Synthases

Cutting-edge enzymatic method offers stereochemical control:

Enzyme Engineering

- Mutant library of Pseudomonas fluorescens oxidase

- Directed evolution for substrate acceptance

Optimized Bioreaction

| Condition | Value |

|---|---|

| pH | 7.8 |

| Temperature | 37°C |

| Cofactor | NADH (0.5 mM) |

| Conversion | 94% (48 hours) |

Circular dichroism (CD) spectroscopy confirms enantiomeric excess >99% (λ = 254 nm, Δε = +3.2).

Comparative Method Analysis

Table 1: Synthesis Method Benchmarking

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Copper-Catalyzed | 72 | 98 | 100 g | None |

| Phase Transfer | 82 | 95 | 10 kg | Partial |

| Tandem Cycloaddition | 65 | 99 | 50 g | Full |

| Solid-Phase | 58 | 95 | 1 g | None |

| Flow Chemistry | 82 | 99 | 100 kg | None |

| Biocatalytic | 94 | 99 | 10 g | Full |

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazoline Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis may align with methods for 4-methyl-2-phenyl derivatives (e.g., tosylation followed by nucleophilic substitution, as in ).

- Ferrocenyl derivatives () require specialized reagents, highlighting the role of substituents in dictating synthetic complexity.

Physicochemical and Functional Properties

Table 3: Property Comparison

Biological Activity

2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound belonging to the oxazoline class, characterized by its unique structural features that include two oxazoline rings and a phenyl group. This compound has garnered interest due to its potential biological activities, which could have applications in medicinal chemistry and pharmacology.

Biological Activity Overview

Research into the biological activity of 2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has revealed several potential therapeutic applications. Key areas of investigation include:

- Antioxidant Activity : The compound has shown promise as an antioxidant, with studies indicating its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for various enzymes, including carboxylesterase and fatty acid amide hydrolase (FAAH). Such inhibition can have implications for pain management and anti-inflammatory therapies.

Antioxidant Activity

A study highlighted the compound's ability to demonstrate significant antiradical activity comparable to Trolox, a standard antioxidant. This suggests that derivatives of oxazolines may be explored further for their potential in treating oxidative stress-related conditions .

Enzyme Inhibition Studies

- Carboxylesterase Inhibition : Molecular docking studies indicated that 2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole exhibits selective inhibition against carboxylesterase (CaE). The kinetic data from enzyme assays showed that modifications in the oxazoline structure could enhance inhibitory potency .

- FAAH Inhibition : Similar compounds have been studied for their ability to inhibit FAAH, which plays a critical role in the metabolism of endocannabinoids. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the oxazoline ring significantly affect the inhibitory activity against FAAH .

Case Study 1: Analgesic Activity

In a pharmacological evaluation involving the writhing and hot plate tests on mice, derivatives of oxazolines were assessed for analgesic properties. Results indicated that certain modifications led to enhanced analgesic effects compared to standard analgesics .

Case Study 2: Toxicity Assessment

The acute toxicity of synthesized oxazoline derivatives was evaluated according to OECD guidelines. The findings revealed no significant toxic effects at tested doses, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methyl-2-phenyloxazoline | C11H13N | Exhibits similar oxazoline structure but lacks the additional oxazoline ring. |

| 4-Amino-2-phenyloxazoline | C11H12N2O | Contains an amino group which may enhance biological activity compared to the target compound. |

| 3-Methylbenzothiazole | C8H7NS | While not an oxazoline, it shares aromatic characteristics and potential biological applications. |

Q & A

Q. What are the established synthetic routes for 2-(3-(4,5-dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. For example, oxazoline derivatives are often synthesized via cyclization of amino alcohols with nitriles or via palladium-catalyzed cross-coupling reactions. A common approach includes:

- Step 1 : Formation of the oxazoline ring using (S)-2-phenylglycinol or analogous chiral precursors to introduce stereochemistry .

- Step 2 : Functionalization of the phenyl ring via Suzuki-Miyaura coupling or electrophilic substitution to attach substituents like methyl groups .

- Step 3 : Purification via column chromatography and crystallization. Key factors affecting yield include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Reported yields range from 65% to 94.5% for analogous oxazoline syntheses .

Q. What spectroscopic methods are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxazoline ring structure (e.g., characteristic shifts at δ 4.2–4.8 ppm for CH₂ groups in the dihydrooxazole moiety) and aromatic protons .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1200 cm⁻¹ (C-O) validate the oxazoline functional group .

- Polarimetry : Essential for chiral derivatives to confirm enantiomeric excess (e.g., using (S)-phenylglycinol precursors) .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS confirms molecular weight and fragmentation patterns .

Q. How does the stereochemistry of the oxazoline moiety influence its reactivity in catalysis?

Chiral oxazolines are widely used as ligands in asymmetric catalysis. The (S)-configuration at the 4-methyl position induces steric and electronic effects that enhance enantioselectivity. For example, in gold(III) complexes, the oxazoline ligand’s chirality directs substrate binding, achieving >90% enantiomeric excess in some C–H activation reactions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Small-molecule crystallography of oxazoline derivatives often faces issues with twinning or disordered solvent molecules. SHELXL (part of the SHELX suite) is optimized for high-resolution refinement:

- Disorder Handling : Use

PARTandSUMPcommands to model disordered methyl or phenyl groups . - Twinning : Apply the

TWINandBASFinstructions for twinned data (common in low-symmetry space groups). - Validation : The

PLATONtool integrated with SHELX checks for overinterpretation of weak electron density .

Q. How can computational methods predict the ligand’s performance in transition-metal catalysis?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze metal-ligand bond strengths (e.g., Au–P vs. Au–N interactions in gold complexes) .

- Docking Studies : Simulate substrate binding in chiral environments to predict enantioselectivity (e.g., for Heck or Suzuki reactions) .

- NBO Analysis : Evaluate charge transfer between the oxazoline’s nitrogen lone pair and the metal center .

Q. What strategies mitigate instability of hypercoordinated derivatives during synthesis?

Hypercoordinated oxazoline-tin compounds (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) are prone to hydrolysis. Mitigation approaches include:

- Inert Atmosphere : Use Schlenk lines for air-sensitive Sn–C bond formation .

- Low-Temperature Reactions : Perform stannylation at −78°C to suppress side reactions .

- Bulky Substituents : Introduce tert-butyl or adamantyl groups to sterically protect the metal center .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (e.g., THF vs. DCE) using DoE (Design of Experiments) to maximize yield .

- Crystallography Workflow : Combine SHELXD (for structure solution) and OLEX2 (for visualization) to streamline refinement .

- Stability Testing : Monitor decomposition via TGA/DSC for thermally sensitive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.